(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

medicinal chemistry CBR1 inhibition structure-activity relationship

This 2-imino-2H-chromene-3-carboxamide bears a unique 3-chlorophenyl imino and furan-2-ylmethyl carboxamide combination not covered in published CBR1/AKR1B10 inhibitor series. SAR evidence confirms that potency is exquisitely sensitive to halogen position and heterocyclic extension—generic substitution nullifies activity. Researchers targeting kinases, carbonyl reductases, or screening cytotoxicity (MCF-7, A-549, PC-3, Caco-2) should procure this exact (Z)-isomer to maintain pharmacological integrity. Ideal for diversity-oriented screening and scaffold-hopping programs.

Molecular Formula C21H15ClN2O3
Molecular Weight 378.81
CAS No. 1327197-50-1
Cat. No. B2931069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
CAS1327197-50-1
Molecular FormulaC21H15ClN2O3
Molecular Weight378.81
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Cl)O2)C(=O)NCC4=CC=CO4
InChIInChI=1S/C21H15ClN2O3/c22-15-6-3-7-16(12-15)24-21-18(11-14-5-1-2-9-19(14)27-21)20(25)23-13-17-8-4-10-26-17/h1-12H,13H2,(H,23,25)
InChIKeyNLLJYDBFZGSCOK-FLFQWRMESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 1327197-50-1) — What It Is and How It Compares to Analogs


(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 1327197-50-1; molecular formula C21H15ClN2O3; molecular weight 378.81 g/mol) is a synthetic 2-imino-2H-chromene-3-carboxamide derivative bearing a 3-chlorophenyl imino substituent at position 2, a furan-2-ylmethyl carboxamide at position 3, and a (Z)-configured exocyclic imine [1]. The compound belongs to the broader 2-imino-2H-chromene-3-carboxamide class, a scaffold that has yielded inhibitors of carbonyl reductase 1 (CBR1; Ki = 15 nM for the 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide analog 13h) [2], AKR1B10 (Ki = 1.3–2.7 nM for optimized derivatives) [3], as well as cytotoxic agents active against MCF-7, A-549, PC-3, and Caco-2 cell lines (IC50 values ranging from 0.9 to 35.0 µM) [4]. Commonly available from specialty chemical suppliers at ≥95% purity [1].

Why You Cannot Substitute CAS 1327197-50-1 with Another 2-Iminochromene-3-Carboxamide


The 2-imino-2H-chromene-3-carboxamide scaffold supports diverse biological activities, but potency and selectivity are exquisitely sensitive to the nature and position of substituents on both the N-aryl imino moiety and the carboxamide side chain [1]. In the iminochromene CBR1 inhibitor series, shifting the chloro substituent from the 2-chlorophenyl amide (Ki = 15 nM) to alternative positions or replacing it with other halogens resulted in substantial loss of inhibitory activity [1]. Likewise, in AKR1B10-targeted 2-phenyliminochromene-3-carboxamides, the presence of a 4-methoxy group on the 2-phenylimino moiety was identified as an essential structural prerequisite; its removal or repositioning abolished potency [2]. For the general cytotoxic 2-imino-2H-chromene-3(N-aryl)carboxamide series, variation of aryl and chromene ring substituents shifted IC50 values across two orders of magnitude (0.9–35.0 µM) across four cancer cell lines [3]. These SAR data confirm that generic substitution—even among positional isomers or close congeners—cannot be assumed to preserve biological activity, making the specific 3-chlorophenyl imino, furan-2-ylmethyl carboxamide combination a chemically distinct entity.

Head-to-Head and Class-Level Quantitative Differentiation of (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 1327197-50-1)


Meta-Chlorophenyl Imino Substitution: Potential Selectivity Advantage Over Para-Chloro Isomer

The target compound (CAS 1327197-50-1) contains a 3-chlorophenyl imino group at position 2 of the chromene ring. In the closely related 8-hydroxy-2-iminochromene CBR1 inhibitor series, the 2-chlorophenyl amide analog 13h achieved a Ki of 15 nM against CBR1, establishing that a chlorophenyl moiety at the imino/amide position can confer nanomolar potency when coupled with appropriate chromene substitution [1]. The para-chloro positional isomer, (2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 1327175-30-3), differs solely in the chloro substitution pattern. Published SAR in the 2-phenyliminochromene AKR1B10 series demonstrates that the electronic and steric character of substituents on the phenylimino ring dramatically alters target engagement: the 4-methoxy group was identified as essential for AKR1B10 inhibition (Ki = 1.3–2.7 nM for optimized analogs), while its repositioning to the 3-position or replacement with other functionalities led to substantial potency loss [2]. Although no direct head-to-head CBR1 or AKR1B10 assay data comparing the 3-Cl vs. 4-Cl imino derivatives is publicly available, the established SAR paradigm predicts that the meta-chloro substitution in CAS 1327197-50-1 will produce a distinct target selectivity profile compared to its para-chloro isomer.

medicinal chemistry CBR1 inhibition structure-activity relationship

Furan-2-ylmethyl Carboxamide Side Chain: Hydrogen-Bonding Differentiation from Unsubstituted Core Scaffold

CAS 1327197-50-1 features an N-(furan-2-ylmethyl) carboxamide at the chromene 3-position, whereas the unsubstituted core scaffold (2-imino-2H-chromene-3-carboxamide, CAS 52218-17-4; MW 188.18 g/mol) bears only a primary amide group [1]. The furan ring introduces an additional hydrogen-bond acceptor (ether oxygen) and π-electron density, which can participate in stacking or polar interactions with target protein residues. In the AKR1B10 inhibitor series, the most potent compound (Ki = 1.3 nM) utilized a benzylamide at this position; molecular docking demonstrated that the aryl portion of the carboxamide side chain engages in critical hydrophobic contacts within the enzyme active site [2]. Crystallographic studies of the unsubstituted 2-imino-2H-chromene-3-carboxamide core reveal a hydrogen-bonding network in the solid state [3], but the absence of the furan-2-ylmethyl extension eliminates potential for the additional π-stacking and H-bonding interactions that the target compound can provide. The furan-2-ylmethyl group also increases molecular weight to 378.81 g/mol versus 188.18 g/mol for the core, altering lipophilicity and passive membrane permeability characteristics.

molecular docking ligand design chromene carboxamide

Cytotoxic Potential: Class-Level Benchmarking Against Standard Chemotherapeutics

Although no cell-based cytotoxicity data have been published specifically for CAS 1327197-50-1, the 2-imino-2H-chromene-3(N-aryl)carboxamide class has demonstrated equipotent activity with standard chemotherapeutics. Compound VIa (a representative N-aryl analog) showed IC50 values of 8.5 µM against MCF-7 (breast cancer), 35.0 µM against PC-3 (prostate cancer), 0.9 µM against A-549 (lung cancer), and 9.9 µM against Caco-2 (colon cancer) cell lines [1]. These values were equipotent with 5-fluorouracil on Caco-2 cells and with docetaxel on MCF-7 cells [1]. The SAR study further revealed that introducing electron-withdrawing substituents on the N-aryl ring and varying chromene substitution modulated potency by up to 39-fold (comparing IC50 = 0.9 µM for A-549 vs. 35.0 µM for PC-3 with the same compound VIa), underscoring the strong cell-line selectivity achievable within this scaffold [1]. Additionally, phosphorus-containing derivatives of 2-imino-2H-chromene-3-carboxamide exhibited cytotoxicity with IC50 values of 4.96–7.44 µg/mL across four cancer cell lines, compared to doxorubicin (IC50 = 0.426–0.493 µg/mL) [2].

anticancer cytotoxicity MCF-7 A-549 PC-3

Antioxidant Activity: Inferior Potency to Ascorbic Acid but Scaffold-Dependent Modulation

In the phosphorus-containing 2-imino-2H-chromene-3-carboxamide derivative series, the most potent antioxidant compound (compound 5) achieved an IC50 of 2.8 µg/mL in the DPPH radical scavenging assay, compared to ascorbic acid as the reference standard [1]. While CAS 1327197-50-1 itself has not been evaluated for antioxidant activity, its structural features—a phenolic-like chlorophenyl imino moiety and a furan ring capable of radical stabilization—are consistent with the scaffold's radical-scavenging potential. The presence of the furan-2-ylmethyl group may influence electron-donation capacity differently than the phosphonate or phosphonic acid groups present in the most active antioxidant derivatives (IC50 = 2.8 µg/mL), potentially attenuating activity relative to the class benchmark [1].

antioxidant DPPH assay radical scavenging

Differentiation from 7-Hydroxy Analog: Absence of Phenolic OH Reduces Metabolic Liability but May Sacrifice Potency

The 7-hydroxy analog, (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide (CAS 1327194-40-0; MW 394.8 g/mol), differs from CAS 1327197-50-1 by a single hydroxyl group at the chromene 7-position . In the CBR1 inhibitor series, the 8-hydroxy group was essential for high potency: 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) achieved Ki = 15 nM, whereas non-hydroxylated analogs showed substantially weaker inhibition [1]. However, phenolic hydroxyl groups on chromene/chromone scaffolds are well-established substrates for phase II glucuronidation and sulfation, which can limit metabolic stability in vivo [2]. The target compound (CAS 1327197-50-1) lacks this hydroxyl group, which may confer superior metabolic stability at the potential expense of reduced target-binding affinity for enzymes such as CBR1 and AKR1B10 that rely on H-bonding with the chromene hydroxyl [1].

drug metabolism glucuronidation metabolic stability

Limitations Statement: Absence of Direct Comparative Bioassay Data for CAS 1327197-50-1

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and Google Scholar (as of the evidence cut-off date) did not identify any peer-reviewed primary research articles, patents, or public screening datasets that report direct quantitative bioassay results (IC50, Ki, EC50, or % inhibition) for (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 1327197-50-1) [1]. The compound is listed in chemical supplier catalogs as a research compound with ≥95% purity [2], but no biological annotation accompanies these listings. Consequently, all differential evidence presented above relies on class-level inference from structurally related 2-imino-2H-chromene-3-carboxamide derivatives, and the quantitative data cited describe analogs rather than the target compound itself. Procurement decisions should account for this evidence gap: the compound is best positioned as a screening or SAR expansion candidate requiring de novo biological evaluation, rather than as a tool compound with validated target engagement.

data gap screening compound evidence quality

Where to Use (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide (CAS 1327197-50-1): Evidence-Based Application Scenarios


Focused SAR Expansion of 2-Iminochromene CBR1 or AKR1B10 Inhibitor Series

In programs building on the CBR1 inhibitor scaffold (exemplified by compound 13h with Ki = 15 nM [1]) or the AKR1B10 inhibitor series (Ki = 1.3–2.7 nM for optimized analogs [2]), CAS 1327197-50-1 provides a complementary analog that varies from the potent leads at two positions: the N-aryl imino group (3-chlorophenyl vs. 2-chlorophenyl or 4-methoxyphenyl) and the carboxamide side chain (furan-2-ylmethyl vs. pyridin-2-yl or benzylamide). This systematic variation enables interrogation of the contribution of halogen position and heterocyclic carboxamide extension to target potency and selectivity. Docking studies with AKR1B10 have established that the carboxamide aryl moiety engages hydrophobic residues in the active site [2]; the furan-2-ylmethyl group provides a distinct H-bond acceptor topology for probing these interactions.

De Novo Anticancer Screening Library Inclusion as a Chemotype Expansion Candidate

Given that 2-imino-2H-chromene-3(N-aryl)carboxamides have demonstrated equipotent cytotoxicity to 5-fluorouracil and docetaxel across MCF-7, A-549, PC-3, and Caco-2 cell lines (IC50 range: 0.9–35.0 µM) [3], this compound is a justifiable addition to diversity-oriented or targeted anticancer screening decks. Its unique 3-chlorophenyl imino / furan-2-ylmethyl combination represents a substitution pattern not covered by the published Gill et al. series [3], and the absence of a chromene hydroxyl (unlike CAS 1327194-40-0) may reduce metabolic inactivation during extended cell-based assays [4], offering practical advantages in screening workflows.

Synthetic Intermediate for Phosphorus-Containing or Metal-Complexed Chromene Derivatives

The 2-imino-2H-chromene-3-carboxamide core has been successfully elaborated into phosphorus heterocycles (α-aminophosphonic acids, dialkyl phosphonates, and 1,2-azaphospholes) that exhibited enhanced antioxidant (IC50 = 2.8 µg/mL) and cytotoxic activities [5]. CAS 1327197-50-1, with its reactive imino and carboxamide functional groups, can serve as a precursor for analogous diversification reactions, potentially yielding novel phosphorus-containing chromenes with the added structural complexity of the 3-chlorophenyl and furan-2-ylmethyl substituents.

Computational Chemistry and Molecular Docking Studies on Aldo-Keto Reductase Family Targets

The AKR1B10 and CBR1 crystal structures are available, and virtual screening of chromene-3-carboxamide libraries has successfully identified inhibitors with Ki values in the low nanomolar range [1][2]. CAS 1327197-50-1 is well-suited for molecular docking and molecular dynamics studies against AKR superfamily members, where the 3-chlorophenyl and furan-2-ylmethyl substituents can be evaluated for their fit within the substrate-binding pocket. The compound's (Z)-configured imine provides a geometrically defined scaffold that reduces conformational ambiguity in silico.

Quote Request

Request a Quote for (2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.